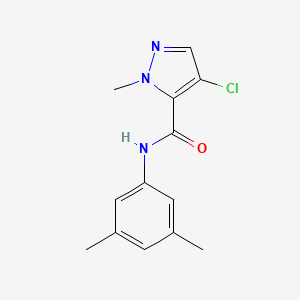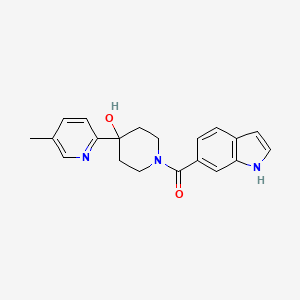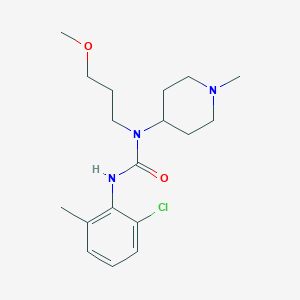![molecular formula C20H22ClN3O3S B5485726 N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5485726.png)
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2010 by researchers at Emory University and has since been used in a variety of studies due to its unique chemical properties and mechanism of action.
Mechanism of Action
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide inhibits the activity of RhoA by binding to its nucleotide-binding site, preventing it from hydrolyzing GTP and inhibiting downstream signaling pathways. This leads to changes in the cytoskeleton and cell morphology, as well as changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell migration, decreased proliferation of cancer cells, and anti-inflammatory effects. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide is its specificity for RhoA, which allows researchers to investigate the specific role of this protein in various biological processes. However, one limitation is its potential toxicity and the need for careful dosing and administration in experiments.
Future Directions
There are several potential future directions for research involving N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide. One area of interest is its potential as a treatment for neurodegenerative diseases, as well as its effects on neuronal development and plasticity. Additionally, N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide may have potential as a therapeutic agent for inflammatory diseases such as asthma and arthritis. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide.
Synthesis Methods
The synthesis of N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide involves several chemical reactions, including the reaction between 1-adamantylamine and carbon disulfide to form 1-adamantylamino-2-thioxoimidazolidine-4-one. This compound is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the final product, N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide.
Scientific Research Applications
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide has been used in a variety of scientific studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to inhibit the activity of the small GTPase protein, RhoA, which is involved in cell signaling and the regulation of the cytoskeleton. N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for diseases such as asthma and arthritis.
properties
IUPAC Name |
(E)-N-(1-adamantylcarbamothioyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c21-16-3-1-12(8-17(16)24(26)27)2-4-18(25)22-19(28)23-20-9-13-5-14(10-20)7-15(6-13)11-20/h1-4,8,13-15H,5-7,9-11H2,(H2,22,23,25,28)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBAYVJNVATMF-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5485654.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5485657.png)
![3-(2-methoxyphenyl)-2-[(2-pyridinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B5485663.png)

![N-cyclopropyl-1'-[4-(isopropylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485685.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5485687.png)
![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5485699.png)

![3-{[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5485718.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-imidazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5485732.png)
![methyl 3-oxo-2-phenyl-5-(3-pyridinyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B5485734.png)
